PPAR(alpha)-MO-1
Overview
Description
AZD-6610 is a dual peroxisome proliferator-activated receptor alpha and gamma agonist developed by AstraZeneca Pharmaceuticals Co., Ltd. It was primarily researched for the treatment of diabetes mellitus and other metabolic disorders. The compound has a molecular formula of C27H37NO5 and a molecular weight of 455.60 .
Preparation Methods
The synthesis of AZD-6610 involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The detailed synthetic routes and reaction conditions are proprietary and not fully disclosed in public literature. it is known that the compound is synthesized through a series of organic reactions involving the formation of ester and amide bonds .
Industrial production methods for AZD-6610 would typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This would include the use of high-performance liquid chromatography (HPLC) for purification and quality control .
Chemical Reactions Analysis
AZD-6610 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can undergo substitution reactions where specific functional groups are replaced by others.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Chemistry: Used as a model compound to study the effects of dual peroxisome proliferator-activated receptor alpha and gamma agonists.
Biology: Investigated for its effects on cellular metabolism and gene expression related to metabolic diseases.
Medicine: Explored as a therapeutic agent for the treatment of diabetes mellitus, dyslipidemias, and lipid metabolism disorders.
Industry: Potential applications in the development of new drugs targeting metabolic diseases
Mechanism of Action
AZD-6610 exerts its effects by activating peroxisome proliferator-activated receptor alpha and gamma. These receptors are nuclear hormone receptors that regulate the expression of genes involved in glucose and lipid metabolism. By activating these receptors, AZD-6610 helps to improve insulin sensitivity, reduce blood glucose levels, and modulate lipid metabolism .
Comparison with Similar Compounds
AZD-6610 is unique due to its dual agonist activity on both peroxisome proliferator-activated receptor alpha and gamma. Similar compounds include:
Rosiglitazone: A peroxisome proliferator-activated receptor gamma agonist used for the treatment of type 2 diabetes.
Fenofibrate: A peroxisome proliferator-activated receptor alpha agonist used to reduce cholesterol levels.
Pioglitazone: Another peroxisome proliferator-activated receptor gamma agonist used for diabetes management.
Compared to these compounds, AZD-6610 offers the advantage of targeting both receptors, potentially providing a more comprehensive approach to managing metabolic disorders .
Properties
IUPAC Name |
2-ethoxy-3-[4-[2-[hexyl(2-phenylethyl)amino]-2-oxoethoxy]phenyl]propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H37NO5/c1-3-5-6-10-18-28(19-17-22-11-8-7-9-12-22)26(29)21-33-24-15-13-23(14-16-24)20-25(27(30)31)32-4-2/h7-9,11-16,25H,3-6,10,17-21H2,1-2H3,(H,30,31) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFYAWARECOZRBD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCN(CCC1=CC=CC=C1)C(=O)COC2=CC=C(C=C2)CC(C(=O)O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H37NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
810677-36-2 | |
Record name | AZD-6610 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0810677362 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | AZD-6610 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3P5Z2EDG49 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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